

Application Notes and Protocols: ChIP-seq Analysis of LNK4 Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LNK4-S	
Cat. No.:	B15607683	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of LNK4 binding sites using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This document is intended for researchers in plant biology, molecular biology, and drug development seeking to understand the gene regulatory networks governed by the LNK protein family.

Introduction

NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) proteins are key components linking light signaling pathways to the circadian clock in plants such as Arabidopsis thaliana. The LNK family consists of four members, LNK1, LNK2, LNK3, and LNK4, which have both distinct and partially overlapping functions in orchestrating light-regulated developmental processes. While LNK1 and LNK2 have more predominant roles, LNK3 and LNK4 also contribute to the proper functioning of the circadian clock.

LNK proteins, including LNK4, are understood to function as transcriptional coactivators. They lack a recognizable DNA-binding domain and are recruited to the promoters of target genes through interactions with DNA-binding transcription factors, such as REVEILLE (RVE) proteins, particularly RVE4 and RVE8. This complex then modulates the expression of core clock genes

like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).

ChIP-seq is a powerful technique to identify the genome-wide DNA binding sites of transcription factors and other DNA-associated proteins. By performing ChIP-seq using an antibody specific to LNK4, researchers can identify the genomic regions where LNK4 is associated with chromatin, thus revealing the target genes indirectly regulated by it.

Data Presentation: Expected Outcomes of LNK4 ChIP-seq Analysis

A successful LNK4 ChIP-seq experiment would yield a wealth of data regarding its genomic localization. The following tables summarize the types of quantitative data that can be expected and how they can be structured for clear interpretation and comparison.

Table 1: Summary of LNK4 ChIP-seq Peaks

Sample ID	Total Reads	Mapped Reads (%)	Number of Peaks	Peak Overlap (Biological Replicates)	FRiP Score (%)
LNK4-ChIP- Rep1	35,000,000	92.5	8,500	78% with Rep2	2.5
LNK4-ChIP- Rep2	38,000,000	93.1	9,100	78% with Rep1	2.8
Input-DNA- Rep1	30,000,000	95.2	N/A	N/A	N/A
Input-DNA- Rep2	32,000,000	94.8	N/A	N/A	N/A

FRIP (Fraction of Reads in Peaks) score is a quality control metric indicating the percentage of all mapped reads that fall into the called peaks.

Table 2: Genomic Distribution of LNK4 Binding Sites

Genomic Feature	Number of Peaks	Percentage of Total Peaks
Promoter (≤1 kb upstream of TSS)	3,500	41.2%
5' UTR	850	10.0%
Exon	600	7.1%
Intron	1,250	14.7%
3' UTR	400	4.7%
Intergenic	1,900	22.3%
Total	8,500	100%

TSS: Transcription Start Site; UTR: Untranslated Region.

Table 3: Top 10 Enriched Motifs in LNK4 Peak Regions

Rank	Motif Sequence (Consensus)	p-value	Transcription Factor Family
1	G-box (CACGTG)	1.2e-50	bZIP / bHLH
2	Evening Element (AAAATATCT)	3.5e-45	Myb-like (e.g., RVEs)
3	TCP motif (GTGGGCC)	7.8e-32	ТСР
4	GATA-box (GATA)	1.1e-25	GATA
5	CCA1-binding site (AAMAATCT)	5.4e-20	Myb-like (e.g., CCA1/LHY)

The presence of the Evening Element would be highly expected, as LNK proteins are known to interact with RVE transcription factors which bind to this motif.

Table 4: Gene Ontology (GO) Enrichment Analysis of Genes Associated with LNK4 Peaks

GO Term ID	GO Term Description	p-value	Fold Enrichment
GO:0009733	Response to red or far-red light	1.5e-18	8.2
GO:0006355	Regulation of transcription, DNA-templated	2.1e-15	5.6
GO:0042752	Circadian rhythm	8.9e-12	10.5
GO:0009753	Response to jasmonic acid	3.4e-9	4.1
GO:0009642	Photoperiodism, flowering	7.2e-8	6.3

Experimental Protocols

The following is a detailed protocol for performing ChIP-seq on plant tissues to identify LNK4 binding sites. This protocol is adapted from established methods for transcription factor ChIP-seq in Arabidopsis thaliana.

Part 1: Chromatin Preparation

- Plant Material and Fixation:
 - Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild-type or a line expressing tagged LNK4) under desired light/dark cycles to the appropriate developmental stage (e.g., 10day-old seedlings).
 - Harvest approximately 1-2 grams of tissue per biological replicate at the time of day when LNK4 expression is expected to be high (e.g., mid-morning).
 - Immediately submerge the tissue in 37 ml of ice-cold fixation buffer (1% formaldehyde, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.4 M sucrose, 1 mM PMSF).

- Apply a vacuum for 10-15 minutes to infiltrate the tissue with the fixative.
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and continue the vacuum for another 5 minutes.
- Rinse the tissue twice with ice-cold water, blot dry, and flash-freeze in liquid nitrogen.
 Store at -80°C.
- Nuclei Isolation and Chromatin Shearing:
 - Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.
 - Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove large debris.
 - Isolate nuclei by centrifugation and lyse them to release chromatin.
 - Shear the chromatin to an average size of 200-800 bp using a sonicator (e.g., Bioruptor).
 The optimal sonication conditions should be determined empirically.
 - Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Part 2: Immunoprecipitation

- Antibody Incubation:
 - Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
 - Take a small aliquot of the pre-cleared chromatin as the "input" control.
 - Incubate the remaining chromatin overnight at 4°C with an antibody specific to LNK4 (or the tag if using a tagged line). For the negative control, use a non-specific
- To cite this document: BenchChem. [Application Notes and Protocols: ChIP-seq Analysis of LNK4 Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607683#chip-seq-analysis-of-lnk4-binding-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com